Fabomotizole dihydrochloride is classified as a selective anxiolytic agent. Its chemical structure is based on a benzimidazole core, and it interacts primarily with sigma-1 receptors, which are implicated in various neuroprotective and anxiolytic pathways. The molecular formula for fabomotizole dihydrochloride is , with a molecular weight of approximately 380.33 g/mol .
The synthesis of fabomotizole dihydrochloride involves several key steps:
The synthesis process has been optimized for industrial scale production, focusing on yield and purity .
Fabomotizole dihydrochloride features a complex molecular structure characterized by a benzimidazole ring system. The structural formula can be represented using SMILES notation as Cl.Cl.CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.
The three-dimensional conformation of fabomotizole allows for optimal interaction with sigma-1 receptors, which is critical for its therapeutic effects .
Fabomotizole dihydrochloride participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of fabomotizole is multifaceted:
Clinical studies have demonstrated that fabomotizole does not produce sedation or muscle relaxation, making it suitable for patients requiring anxiolytic treatment without the side effects associated with benzodiazepines .
Fabomotizole dihydrochloride exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 380.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pH | Not specified |
These properties contribute to its formulation as an oral medication .
Fabomotizole dihydrochloride has several significant applications in clinical practice:
Despite its efficacy, fabomotizole has seen limited use outside Russia and has not been evaluated by regulatory bodies such as the United States Food and Drug Administration .
Fabomotizole dihydrochloride (Afobazole®) exhibits a unique polypharmacology, targeting multiple receptor systems to produce anxiolytic and neuroprotective effects without benzodiazepine-like side effects.
Fabomotizole indirectly modulates GABAA receptors (GABAARs) without acting as a direct ligand. Key mechanisms include:
Table 1: GABAAR Modulation by Fabomotizole
| Mechanism | Experimental Evidence | Functional Outcome |
|---|---|---|
| Stress protection | Prevents ↓ benzodiazepine binding in BALB/c mice under stress | Restored inhibitory neurotransmission |
| Allosteric modulation | No direct binding to GABAAR; enhances GABA response | Anxiolysis without sedation |
| Sigma1R dependence | BD-1047 abolishes GABAergic effects | Confirms Sigma1R-GABAAR crosstalk |
Fabomotizole is a Sigma1R chaperone agonist (Ki = 5.9 µM; IC50 = 6.4–13.7 µM), driving its primary anxiolytic and neuroprotective actions:
Fabomotizole binds melatonin receptors with moderate affinity:
Fabomotizole upregulates key neurotrophins:
Neurotrophin modulation underpins structural and functional neuroplasticity:
Table 2: Neurotrophic Effects of Fabomotizole
| Neurotrophin | Tissue/Model | Change | Functional Impact |
|---|---|---|---|
| BDNF | Hippocampal HT-22 neurons | ↑ 40–60% | Enhanced synaptic plasticity |
| NGF | Rat frontal cortex | ↑ 35% | Neurite outgrowth and survival |
| TrkB Signaling | Stress-exposed neurons | Activated | ROS suppression, cell resilience |
Fabomotizole reversibly inhibits MAO-A (Ki = 3.6 µM), amplifying monoaminergic neurotransmission:
Fabomotizole engages serotonergic systems through direct and indirect mechanisms:
Table 3: Summary of Fabomotizole’s Primary Molecular Targets
| Target | Affinity (Ki/IC50) | Action | Biological Outcome |
|---|---|---|---|
| Sigma1R | 5.9 µM (Ki) | Agonist | Chaperone activation, neuroprotection |
| MAO-A | 3.6 µM (Ki) | Reversible inhibitor | Monoamine preservation |
| MT3 (NQO2) | 0.97 µM (Ki) | Antagonist | Antioxidant regulation |
| MT1 | 16 µM (Ki) | Low affinity | Circadian modulation (proposed) |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: